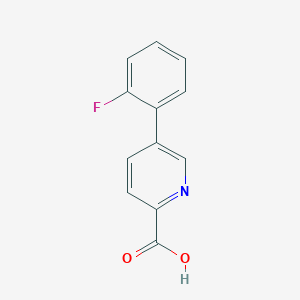

5-(2-Fluorophenyl)picolinic acid

Descripción general

Descripción

5-(2-Fluorophenyl)picolinic acid is a chemical compound with the CAS Number: 1158763-56-4. It has a molecular weight of 217.2 and its IUPAC name is 5-(2-fluorophenyl)-2-pyridinecarboxylic acid .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorophenyl group attached to a picolinic acid moiety. The InChI code for this compound is 1S/C12H8FNO2/c13-10-4-2-1-3-9(10)8-5-6-11(12(15)16)14-7-8/h1-7H,(H,15,16) .Aplicaciones Científicas De Investigación

Photocatalytic Activity and Coordination Compounds

Research indicates that compounds related to 5-(2-Fluorophenyl)picolinic acid, such as 5-(3,4-dicarboxylphenyl)picolinic acid (H3dppa), have been utilized in crystal engineering to develop coordination compounds with metals like Mn, Ni, Cu, and Zn. These compounds exhibit various structural types and are investigated for their magnetic properties and photocatalytic activity, particularly in the degradation of methylene blue, suggesting potential environmental applications (Gu et al., 2017).

Synthesis and Structure of Complexes

Reactions involving picolinic acid derivatives, like this compound, have led to the synthesis of novel hexa- or pentacoordinate complexes. Studies on these complexes provide insights into their stability and structural properties, contributing to a better understanding of coordination chemistry (VoronkovMikhail et al., 2011).

Herbicide Development

The compound has been involved in the synthesis of novel fluoropicolinate herbicides. Techniques involving cascade cyclization have been refined to synthesize fluoropicolinates, demonstrating its role in the development of agricultural chemicals and potential herbicides (Johnson et al., 2015).

Optoelectronic Properties in Polymer Devices

This compound derivatives have been utilized in synthesizing complexes with iridium, exhibiting promising optoelectronic properties. These properties are harnessed in polymer light-emitting devices, showcasing the compound's application in the field of material science and electronics (Xiao et al., 2009).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 5-(2-Fluorophenyl)picolinic acid is the Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

this compound interacts with its targets by binding to ZFPs. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction leads to the inhibition of viral replication and packaging, among other processes .

Biochemical Pathways

It is known that the compound plays a role in zinc transport, which is crucial for the function of zfps .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of ZFP function. This results in the disruption of processes such as viral replication and packaging . The compound has been shown to have antiviral activity in vitro and in vivo .

Análisis Bioquímico

Biochemical Properties

5-(2-Fluorophenyl)picolinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with zinc finger proteins, where this compound binds to these proteins, altering their structure and disrupting zinc binding. This interaction can inhibit the function of zinc finger proteins, which are involved in viral replication and cellular homeostasis . Additionally, this compound has been shown to act as an anti-infective and immunomodulator through its role in zinc transport .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has demonstrated broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus . It inhibits viral entry by targeting viral-cellular membrane fusion and interfering with cellular endocytosis . This compound also affects gene expression by binding to zinc finger proteins, leading to changes in the expression of genes involved in immune responses and viral replication .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to zinc finger proteins, altering their structure and disrupting zinc binding, which inhibits their function . This disruption affects viral replication and packaging, as well as normal cellular functions. Additionally, this compound inhibits viral entry by compromising viral membrane integrity and interfering with cellular endocytosis . These interactions collectively contribute to its antiviral and immunomodulatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound exhibits broad-spectrum antiviral activity over extended periods, maintaining its efficacy against enveloped viruses . Its natural form is rapidly excreted from the body, necessitating modifications to enhance its stability and prolong its activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In preclinical studies, it has been shown to be effective against SARS-CoV-2 and influenza A virus at specific dosages . For instance, a dose-dependent reduction in viral replication was observed with increasing concentrations of this compound . At higher doses, the compound exhibited significant antiviral activity without causing toxicity in animal models . It is essential to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the kynurenine pathway, where it is a catabolite of the amino acid tryptophan . This compound interacts with enzymes and cofactors involved in zinc transport and metabolism . It has been implicated in neuroprotective, immunological, and anti-proliferative effects through its role in these metabolic pathways . Additionally, this compound affects metabolic flux and metabolite levels, influencing cellular homeostasis and immune responses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . It is distributed within various tissues, where it accumulates and exerts its effects on cellular processes . The localization and accumulation of this compound are influenced by its interactions with specific transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific cellular compartments and organelles through targeting signals and post-translational modifications . Its localization within subcellular structures influences its interactions with biomolecules and its overall efficacy . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Propiedades

IUPAC Name |

5-(2-fluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-10-4-2-1-3-9(10)8-5-6-11(12(15)16)14-7-8/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCBXJDDFWXTNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673418 | |

| Record name | 5-(2-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158763-56-4 | |

| Record name | 5-(2-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B1439537.png)

![(7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B1439545.png)

![Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride](/img/structure/B1439548.png)

![3-[1-(Dimethylamino)ethyl]benzaldehyde](/img/structure/B1439553.png)

![[3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B1439557.png)